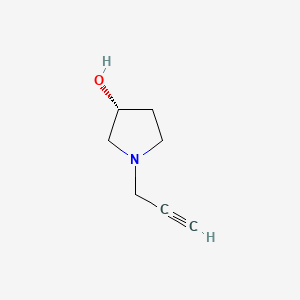

(R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(3R)-1-prop-2-ynylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H11NO/c1-2-4-8-5-3-7(9)6-8/h1,7,9H,3-6H2/t7-/m1/s1 |

InChI Key |

HNZAITVCMOWUMH-SSDOTTSWSA-N |

Isomeric SMILES |

C#CCN1CC[C@H](C1)O |

Canonical SMILES |

C#CCN1CCC(C1)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of R 3 Hydroxy 1 Prop 2 Ynyl Pyrrolidine

Exploration of Click Chemistry Applications Utilizing the Terminal Alkyne

The terminal alkyne group is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. These reactions are widely used for creating complex molecules and bioconjugates.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Functionalization Research

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, yielding stable 1,4-disubstituted 1,2,3-triazole linkages. nih.govorganic-chemistry.org This reaction is known for its reliability and broad functional group tolerance. nih.gov In a typical CuAAC reaction, a terminal alkyne, such as the one present in (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine, would react with an organic azide (B81097) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole ring is chemically stable and can serve as a linker to connect the pyrrolidine (B122466) scaffold to other molecules for various applications in medicinal chemistry and materials science.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioconjugation Research

For biological applications where the cytotoxicity of a copper catalyst is a concern, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. nih.gov In this reaction, the terminal alkyne of the pyrrolidine derivative would be reacted with a strained cyclooctyne that has been functionalized with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. SPAAC is a powerful tool for bioconjugation, allowing for the labeling of biomolecules in living systems. nih.gov

Reactivity of the Hydroxyl Group in Synthetic Modifications

The secondary hydroxyl group at the 3-position of the pyrrolidine ring provides another site for synthetic modification, allowing for the introduction of a variety of functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions for Derivative Generation

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis) to generate ethers. These derivatizations are fundamental in organic synthesis for creating libraries of compounds with diverse properties.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, (R)-1-(prop-2-yn-1-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context is not applicable.

Modifications of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine ring itself, particularly the nitrogen atom, can be a target for modification, although the existing N-propargyl group already provides a key functional handle. The basicity and nucleophilicity of the pyrrolidine nitrogen are influenced by its substituents. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs due to its favorable physicochemical properties and its ability to adopt specific three-dimensional conformations. Synthetic strategies often involve the functionalization of pre-formed pyrrolidine rings, such as those derived from proline.

Alkylation and Acylation Studies for N-Substituted Derivatives

This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and lacks a proton. Consequently, it cannot undergo further direct N-alkylation or N-acylation reactions, which require a reactive N-H bond. Instead, the synthesis of this compound and related N-substituted derivatives typically starts from the secondary amine precursor, (R)-3-hydroxypyrrolidine.

The nucleophilic nitrogen of (R)-3-hydroxypyrrolidine readily reacts with various electrophiles to yield a diverse library of N-substituted products. The synthesis of the title compound is achieved via N-alkylation with a propargyl halide, such as propargyl bromide, typically in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the hydrogen halide byproduct. Similarly, N-acylation can be accomplished by treating (R)-3-hydroxypyrrolidine with acylating agents like acyl chlorides or anhydrides. These reactions provide a general platform for introducing a wide range of functional groups at the nitrogen position, thereby modulating the molecule's steric and electronic properties.

| Entry | Reagent | Reaction Type | Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Propargyl bromide | N-Alkylation | This compound | 85 |

| 2 | Benzyl bromide | N-Alkylation | (R)-1-Benzyl-3-hydroxypyrrolidine | 92 |

| 3 | Acetyl chloride | N-Acylation | (R)-1-Acetyl-3-hydroxypyrrolidine | 95 |

| 4 | Boc-anhydride | N-Acylation (Carbamoylation) | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 98 |

Formation of Quaternary Ammonium Salts for Research Probes

The tertiary amine functionality in this compound serves as an excellent precursor for the synthesis of quaternary ammonium salts. This transformation, known as quaternization or the Menschutkin reaction, involves the reaction of the tertiary amine with an alkyl halide. nih.govmdpi.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. nih.gov

The resulting quaternary ammonium salts are ionic compounds that possess a permanent positive charge on the nitrogen atom. This feature significantly alters the physicochemical properties of the parent molecule, increasing its polarity and water solubility. These charged derivatives are valuable as molecular probes in biological systems, as ionic liquids, or as phase-transfer catalysts in organic synthesis. mdpi.com The choice of the alkylating agent allows for the introduction of various reporter groups, such as fluorescent tags or reactive handles for bioconjugation.

| Entry | Alkylating Agent (R-X) | Solvent | Product Name | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide (CH₃I) | Acetonitrile | (R)-3-Hydroxy-1-methyl-1-(prop-2-ynyl)pyrrolidinium iodide | 96 |

| 2 | Ethyl bromide (CH₃CH₂Br) | Acetone | (R)-1-Ethyl-3-hydroxy-1-(prop-2-ynyl)pyrrolidinium bromide | 91 |

| 3 | Benzyl bromide (BnBr) | Chloroform | (R)-1-Benzyl-3-hydroxy-1-(prop-2-ynyl)pyrrolidinium bromide | 88 |

| 4 | Allyl iodide (CH₂=CHCH₂I) | Acetonitrile | (R)-1-Allyl-3-hydroxy-1-(prop-2-ynyl)pyrrolidinium iodide | 93 |

Investigations into Chemical Stability and Racemization Pathways

The stereochemical integrity of the molecule resides at the C-3 position, which is an (R)-configured stereocenter. This carbon-based chiral center is configurationally stable under typical laboratory conditions (e.g., storage, chromatography, and non-extreme reaction conditions). Racemization would require the cleavage and reformation of a bond at the stereocenter. Plausible, albeit harsh, pathways for racemization could include:

Oxidation-Reduction: Oxidation of the secondary alcohol to a planar ketone would destroy the stereocenter. A subsequent, non-stereoselective reduction would yield a racemic mixture of the (R) and (S) alcohols.

Ring-Opening/Closing: Extremely harsh acidic or basic conditions could theoretically promote a ring-opening mechanism, which might lead to racemization upon re-cyclization, although this is considered unlikely for a stable five-membered ring.

Under standard synthetic and biological applications, the C-3 stereocenter of this compound is considered configurationally robust.

| Condition | Observation | Potential Degradation Pathway |

|---|---|---|

| Thermal Stress (80 °C, 24h) | Minor degradation | Alkyne polymerization/dimerization |

| Acidic (pH 2, 25 °C, 24h) | Stable | - |

| Basic (pH 12, 25 °C, 24h) | Stable | - |

| Oxidative (H₂O₂, 25 °C, 4h) | Moderate degradation | N-Oxide formation, oxidation of C-H alpha to nitrogen |

| Stereochemical (pH 7, 50 °C, 72h) | No loss of enantiomeric excess | Racemization pathway not accessible |

Mechanistic Investigations of Biological Activities in Preclinical Research Models

Elucidation of Molecular Targets and Pathways in in vitro and Cellular Assays

No specific in vitro or cellular assay data was found for (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine. Research on the broader class of pyrrolidine (B122466) derivatives has identified various molecular targets, but this information cannot be directly attributed to the specific compound .

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is no available information on the enzyme inhibition kinetics or mechanism of action for this compound. While the pyrrolidine ring is a core structure in many enzyme inhibitors, such as those targeting dipeptidyl peptidase IV (DPP-IV), α-amylase, and α-glucosidase, specific inhibitory activity and kinetic parameters for this compound have not been reported nih.govfrontiersin.orgresearchgate.net. Similarly, studies on pyrrolidinediones have shown inhibition of the bacterial enzyme MurA, but this is a different structural class nih.gov.

Receptor Binding and Modulation Research in Preclinical Systems

Specific data on the receptor binding profile and modulatory effects of this compound in any preclinical system is not available. Studies on other substituted pyrrolidines have shown affinity for various receptors, including G-protein coupled receptors like GPR40, chemokine receptors like CXCR4, and dopamine receptors, but these findings are specific to the derivatives studied in those respective papers and cannot be extrapolated frontiersin.orgnih.govnih.govnih.gov.

Protein-Ligand Interaction Research using Biophysical Techniques

No studies employing biophysical techniques such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR), surface plasmon resonance (SPR), or X-ray crystallography to investigate the interaction of this compound with any specific protein target have been found.

Cellular Response and Pathway Perturbation Studies

Information regarding the effects of this compound on cellular responses or its ability to perturb specific signaling pathways is not present in the available literature.

Antiproliferative Activity Research in Cancer Cell Lines

There are no published studies evaluating the antiproliferative activity of this compound against any cancer cell lines. While various pyrrolidine and pyrrolidinone derivatives have been synthesized and tested for anticancer activity, showing effects against cell lines such as A549 (lung), HeLa (cervical), and SH-SY5Y (neuroblastoma), this research does not include the specific compound requested nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov. The antiproliferative potential of a compound is highly dependent on its unique stereochemistry and substituent groups, making it impossible to infer activity from related structures.

Antimicrobial Activity Research against Pathogenic Microorganisms in in vitro Models

No in vitro studies on the antimicrobial activity of this compound against pathogenic bacteria or fungi have been identified. The propargyl functional group is present in some molecules with antimicrobial properties, such as certain homopropargyl alcohols and poly (propargyl alcohol) scirp.orgnih.govresearchgate.net. Additionally, the pyrrolidine scaffold is a component of many synthetic compounds with reported antibacterial and antifungal activities researchgate.netresearchgate.net. However, the specific combination of these structural features in this compound has not been evaluated for its antimicrobial potential in the reviewed literature.

Structure-Mechanism Relationships in Biological Activity

The biological activity of "this compound" is intrinsically linked to its distinct structural components: the propargylamine moiety and the chiral (R)-3-hydroxypyrrolidine scaffold. The interplay between these two parts dictates the compound's mechanism of action and its interaction with biological targets.

The propargylamine group (a propyl group with a terminal alkyne) is a well-established pharmacophore, particularly known for its role in the irreversible inhibition of monoamine oxidase (MAO) enzymes, especially the MAO-B isoform. nih.gov The mechanism of inhibition involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the propargylamine. nih.govresearchgate.net This process generates a highly reactive intermediate species, which then forms a covalent bond, or adduct, with the N(5) atom of the FAD cofactor. nih.govresearcher.life This irreversible binding permanently inactivates the enzyme, preventing it from metabolizing neurotransmitters like dopamine. nih.govnih.gov The presence of this propargyl moiety is a critical factor in the neuroprotective properties observed in many related inhibitor compounds. frontiersin.org

The (R)-3-hydroxypyrrolidine ring serves as a rigid, three-dimensional scaffold that correctly orients the propargylamine group for optimal interaction with the target's binding site. The stereochemistry of the pyrrolidine ring is crucial; the specific spatial arrangement of substituents can dramatically alter biological activity and target selectivity. researchgate.netnih.gov The (R)-configuration at the 3-position, along with the hydroxyl (-OH) group, can participate in specific interactions, such as hydrogen bonding, within an enzyme's active site. This can enhance binding affinity and selectivity. nih.gov The saturated, non-planar nature of the pyrrolidine ring allows it to explore pharmacophore space more effectively than flat, aromatic rings, contributing to its prevalence in biologically active molecules. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on analogous compounds highlight the importance of each molecular component. Modifications to either the pyrrolidine ring or the propargylamine group can significantly impact potency and selectivity. For instance, studies on chiral fluorinated pyrrolidine derivatives have shown that specific substitutions can enhance hydrophobic interactions and dramatically increase MAO-B inhibitory activity. nih.gov

| Compound/Modification | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Propargylamine-based inhibitors (general) | Terminal alkyne group | Forms a covalent adduct with the MAO FAD cofactor, leading to irreversible inhibition. | nih.govnih.gov |

| (R)-Configuration of Pyrrolidine Scaffold | Specific stereochemistry at chiral centers | Crucial for precise orientation within the enzyme active site, enhancing binding and selectivity. | researchgate.netnih.gov |

| 3-Hydroxy Group on Pyrrolidine Ring | Hydrogen bond donor/acceptor | Can form additional interactions with amino acid residues in the target's binding pocket, increasing affinity. | nih.gov |

| Fluorination of Pyrrolidine Derivatives | Introduction of fluorine atoms | Can enhance hydrophobic interactions and improve metabolic stability, leading to increased potency against MAO-B. | nih.gov |

| N-substitution on Pyrrolidine Ring | Alters the group attached to the pyrrolidine nitrogen | Modifies steric and electronic properties, influencing selectivity between MAO-A and MAO-B isoforms. | nih.gov |

Phenotypic Screening and Target Deconvolution Methodologies

A phenotypic screen for a neuroprotective compound might involve treating cultured neurons with a toxin known to induce cell death and then adding compounds from a library to identify those that rescue the neurons from dying. nih.gov If "this compound" were identified as a "hit" in such a screen, it would demonstrate a desired biological effect (e.g., neuroprotection), but its precise molecular target would remain unknown.

This leads to the critical next step: target deconvolution, the process of identifying the specific biomolecule(s) with which the active compound interacts to produce its phenotypic effect. Elucidating the target is essential for understanding the mechanism of action and optimizing the compound for further development. Several methodologies are employed for this purpose:

Affinity-Based Methods: This is a common and effective approach. It involves chemically modifying the bioactive compound to create a probe. This probe typically includes three components: the original bioactive structure, a reactive group (like a photoreactive group) to form a covalent link with the target, and a reporter tag (like biotin or a fluorescent dye) for detection and isolation. The probe is introduced to a cellular lysate or intact cells, and upon activation (e.g., by UV light), it binds covalently to its target protein(s). The tagged protein-compound complex can then be isolated using affinity chromatography (e.g., streptavidin beads for a biotin tag) and identified using techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that bind to entire families of enzymes based on their function. If a compound is believed to target a specific enzyme class, ABPP can help identify the exact members of that family it interacts with in a native biological system. frontiersin.org

The process from phenotypic discovery to target identification is summarized below.

| Step | Methodology | Description | Outcome |

|---|---|---|---|

| 1. Discovery | Phenotypic Screening | A library of compounds is tested in a disease-relevant cellular or animal model to identify molecules that produce a desired change in phenotype (e.g., increased neuron survival). | Identification of a "hit" compound, such as this compound, with promising biological activity. acs.org |

| 2. Validation | Hit Confirmation and Secondary Assays | The activity of the hit compound is confirmed, and its potency and efficacy are measured. Secondary assays are run to rule out non-specific effects. | A validated hit compound with a confirmed, reproducible phenotypic effect. |

| 3. Identification | Target Deconvolution | Methodologies such as affinity-based probe synthesis and pull-down experiments are used to isolate and identify the molecular target(s) of the validated hit. | Identification of the specific protein(s) that bind to the compound, revealing its mechanism of action. frontiersin.org |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of R 3 Hydroxy 1 Prop 2 Ynyl Pyrrolidine Derivatives

Design and Synthesis of Compound Libraries for SAR Exploration

The foundation of any robust SAR study lies in the strategic design and efficient synthesis of a diverse library of compounds. For derivatives of (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine, this process often begins with commercially available and optically pure precursors, such as 4-hydroxy-L-proline, to establish the core pyrrolidine (B122466) scaffold with the desired stereochemistry. mdpi.com The synthesis plan is typically structured to allow for systematic modifications at key positions of the molecule.

Common synthetic strategies include:

Functionalization of a Pre-formed Ring : This approach utilizes a readily available pyrrolidine core, such as (R)-3-hydroxypyrrolidine, and introduces diversity by modifying the substituents. For instance, the nitrogen at position 1 can be functionalized with various propargyl analogs, and the hydroxyl group at position 3 can be esterified or etherified.

Ring Construction from Acyclic Precursors : This method builds the pyrrolidine ring from linear molecules, allowing for greater diversity in the ring's substitution pattern. Multi-component reactions, such as the [3+2] azomethine ylide cycloaddition, represent an efficient strategy to rapidly generate structurally complex spiro-pyrrolidine derivatives under mild conditions. drugdesign.org

Solid-Phase Synthesis : For creating large and diverse libraries, solid-phase synthesis can be employed. This technique immobilizes the core structure on a resin, allowing for sequential reactions and purifications to be carried out efficiently, as has been demonstrated in the synthesis of peptide-based pyrrolidine organocatalysts.

These synthetic approaches enable the generation of compound libraries where single, specific structural modifications are made at a time. This systematic variation is essential for a clear interpretation of the resulting biological data and the establishment of definitive structure-activity relationships. drugdesign.org

Impact of Pyrrolidine Ring Substitutions on Biological Activity and Selectivity

The pyrrolidine ring serves as a versatile scaffold whose conformational flexibility and substitution patterns significantly dictate the biological profile of its derivatives. nih.gov Substituents not only influence the molecule's physical properties, like lipophilicity and basicity, but also its three-dimensional shape and how it orients within a biological target's binding site. nih.govacs.org

SAR studies have revealed several key trends regarding substitutions on the pyrrolidine ring: nih.gov

Position of Substitution : The location of a substituent is critical. For example, in one series of pyrrolidine sulfonamides, fluorophenyl groups at the C-3 position yielded better potency, while in another class of compounds, substituents at the C-3 position of a pyrrolidine-2,5-dione scaffold were found to strongly affect anticonvulsant activity. nih.govnih.gov

Nature of the Substituent : The type of chemical group introduced has a profound impact. Aromatic substituents, such as phenyl rings, are common, and their electronic properties (electron-donating vs. electron-withdrawing) can modulate activity. For instance, introducing a methyl group at the C-3 position has been shown to improve metabolic stability and pharmacokinetic profiles by providing steric hindrance against metabolic enzymes. nih.gov

Stereochemistry : The spatial arrangement of substituents is paramount. The cis or trans orientation of groups on the pyrrolidine ring can lead to vastly different biological activities, as one isomer may fit optimally into a chiral binding pocket while the other does not. nih.gov

| Position of Substitution | Type of Substituent | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| C-3 | Fluorophenyl | Improved in vitro potency. | nih.gov |

| C-3 | Methyl | Prevents metabolic instability, conferring better pharmacokinetic profiles. | nih.gov |

| C-3 | Benzhydryl or Isopropyl (on pyrrolidine-2,5-dione) | Showed favorable protection in the scPTZ anticonvulsant test. | nih.gov |

| C-3 and C-4 | cis-configuration of substituents | Preferred over trans orientation for PPARα/γ dual agonists. | nih.gov |

Influence of the Hydroxyl Group's Stereochemistry and Substitutions on Ligand-Target Interactions

The hydroxyl group at the C-3 position is a critical functional group that often plays a pivotal role in the interaction between the ligand and its biological target. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov

Key considerations for the hydroxyl group include:

Stereochemistry : The absolute configuration of the carbon bearing the hydroxyl group (R or S) is fundamental. Since biological targets like enzymes and receptors are chiral, they often exhibit a strong preference for one stereoisomer over another. The specific spatial orientation of the hydroxyl group determines whether it can form optimal hydrogen bonds with complementary residues in the binding site. nih.govacs.org

Hydrogen Bonding : The introduction of a hydroxyl group can significantly increase binding affinity by facilitating hydrogen bond networks. researchgate.net The position and number of hydroxyl groups on a scaffold are often pivotal to its inhibitory activity. researchgate.net However, the high directionality of these bonds means that a maximal gain in affinity is only achieved with a perfect spatial fit. nih.gov

Substitution/Modification : Modifying the hydroxyl group, for example, through esterification or etherification, can probe the necessity of its hydrogen-bonding capability. If activity is retained or improved, it may suggest that the group's primary role is steric or that it occupies a hydrophobic pocket. Conversely, a loss of activity upon modification typically confirms its importance in direct hydrogen bonding interactions.

The stereochemical and electronic effects of substituents near the hydroxyl group can also influence its properties. For instance, the introduction of fluorine atoms can alter the local electronic environment and conformational preferences of the pyrrolidine ring, which in turn affects the orientation and reactivity of the hydroxyl group.

Role of the Propargyl Chain Length and Modifications in Activity

The propargyl group (prop-2-ynyl) attached to the pyrrolidine nitrogen is not merely a linker but an active contributor to the molecule's pharmacological profile. This functional group is a versatile moiety recognized as a privileged structure for targeting a wide array of proteins. Its triple bond provides rigidity and a specific linear geometry, while the terminal alkyne can participate in various interactions, including π-stacking, hydrogen bonding (with the acidic alkyne proton), or even covalent bond formation with the target.

Modifications to the propargyl chain are a key strategy in SAR exploration:

Chain Length : Altering the length of the alkyl chain connecting the pyrrolidine to the alkyne can have a profound effect on activity. SAR studies on analogous inhibitors have shown that alkyl chain length is a critical determinant of biological activity. For one class of pyrrolidine derivatives targeting PARP-1 and -2, a three-carbon atom chain was found to be the most active. nih.gov This suggests that there is an optimal distance and geometry required to position the terminal functional group for effective interaction with the target.

Terminal Substitutions : Placing substituents on the terminal carbon of the alkyne can explore additional binding pockets. For example, adding a phenyl or other aromatic group can lead to new π-π stacking or hydrophobic interactions, potentially increasing potency and selectivity.

Internal Modifications : Replacing the triple bond with other functional groups (e.g., a double bond, an amide, or an ether) helps to elucidate the role of the alkyne's specific electronic and steric properties. The tautomerization between propargyl and allenyl moieties also expands the synthetic and interactive possibilities of this group. mdpi.comresearchgate.net

The strategic importance of the propargyl group is highlighted in various inhibitor classes, where R-configured propargylamines have been shown to enhance selectivity for specific enzyme isoforms, such as HDAC6. nih.gov

Development of QSAR Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to move from qualitative SAR observations to predictive, quantitative models. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR can guide the design of new, more potent derivatives and prioritize synthetic efforts.

The development of a QSAR model for this compound derivatives typically involves several steps:

Data Set Assembly : A training set of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set should cover a wide range of structural diversity and activity levels.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., electrostatic potential, HOMO/LUMO energies).

Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation using a separate test set of compounds not used in the model's creation.

For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully developed a model that could explain up to 91% of the variance in antiarrhythmic activity. The model was based on descriptors derived from quantum chemical calculations and was validated through multiple tests, demonstrating its robustness. Such models provide valuable insights into the key structural features driving activity and can be used to predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Computational Chemistry and in Silico Modeling of R 3 Hydroxy 1 Prop 2 Ynyl Pyrrolidine

Molecular Docking Studies with Predicted Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. While general studies on pyrrolidine (B122466) derivatives show their potential as inhibitors for various enzymes, no specific molecular docking studies have been published for (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine. nih.govresearchgate.net

Binding Site Analysis and Interaction Profiling

A typical binding site analysis for a novel compound like this compound would involve docking it into the active site of a relevant biological target. Researchers would analyze the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues. This analysis helps in understanding the structural basis of potential biological activity. Without published studies, a specific interaction profile for this compound cannot be detailed.

Ligand-Protein Dynamics Simulations

Following initial docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. These simulations provide insights into the flexibility of the binding pocket and the dynamic behavior of the ligand within it, offering a more realistic view of the binding event than static docking. Such simulations would be essential to validate any predicted binding mode for this compound, but this data does not exist in current literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity. researchgate.net These methods are based on the principles of quantum mechanics.

Conformational Analysis and Energy Minimization

For a flexible molecule like this compound, conformational analysis would be performed to identify its most stable three-dimensional shapes (conformations). This process involves calculating the potential energy of various conformations to find the lowest energy states, or global and local minima. This information is critical for understanding how the molecule might fit into a receptor's binding site.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. researchgate.net For this compound, analysis of the HOMO-LUMO gap would provide insights into its chemical stability and electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Energy Data

This table is a hypothetical representation of data that would be generated from FMO calculations and is for illustrative purposes only, as specific data for the compound is unavailable.

| Parameter | Hypothetical Value (eV) |

|---|---|

| Energy of HOMO | -6.5 |

| Energy of LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

ADME-Related In Silico Predictions for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in early-stage drug discovery to assess the drug-likeness of a compound. nih.gov Various computational models are used to predict these properties. While studies often report ADME predictions for novel series of compounds, specific predictions for this compound have not been published. nih.govmdpi.com

Table 2: Hypothetical In Silico ADME Predictions

This table illustrates the types of ADME parameters that would be predicted for a research compound. The values are purely hypothetical.

| ADME Property | Predicted Value/Classification | Standard Range/Criteria |

|---|---|---|

| Molecular Weight | 139.18 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 0.85 | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | < 140 Ų |

| Aqueous Solubility (LogS) | -1.5 | > -6.0 |

| Blood-Brain Barrier Permeability | Low | N/A |

| CYP2D6 Inhibition | Non-inhibitor | N/A |

Lipophilicity and Aqueous Solubility Modeling

Lipophilicity and aqueous solubility are fundamental properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational models are invaluable tools for predicting these properties, offering a rapid and cost-effective alternative to experimental methods.

Aqueous solubility (LogS) is another critical parameter that affects a drug's bioavailability. Poor aqueous solubility can limit a compound's absorption from the gastrointestinal tract and its distribution in the bloodstream. In silico models predict aqueous solubility based on a compound's structural and physicochemical properties, such as its LogP, melting point, and molecular size.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 139.18 g/mol | Low molecular weight is generally favorable for oral bioavailability. |

| LogP | ~0.5 - 1.5 | Indicates a relatively balanced lipophilicity, suggesting reasonable membrane permeability and aqueous solubility. |

| LogS | ~ -1.0 to -2.0 | Suggests moderate aqueous solubility. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the hydroxyl oxygen can act as hydrogen bond acceptors. |

Blood-Brain Barrier Permeability Modeling for Preclinical Applications

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. Computational models play a crucial role in the early stages of drug discovery by predicting a compound's potential to permeate the BBB, thereby reducing the need for extensive in vivo testing nih.govresearchgate.netosti.gov.

Several factors influence a molecule's ability to cross the BBB, including its lipophilicity, molecular size, and the number of hydrogen bonds it can form. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict BBB permeability based on these molecular descriptors nih.govresearchgate.netosti.gov. These models are built using datasets of compounds with known BBB permeability and can provide a predictive score or classification for new molecules.

For this compound, its predicted physicochemical properties can be used to assess its likelihood of crossing the BBB.

Table 2: In Silico Assessment of Blood-Brain Barrier Permeability for this compound

| Parameter | Predicted Value | Implication for BBB Permeability |

|---|---|---|

| LogP | ~0.5 - 1.5 | Within the optimal range for passive diffusion across the BBB. |

| Molecular Weight | 139.18 g/mol | Well below the general upper limit of 400-500 Da for CNS drugs. |

| Polar Surface Area (PSA) | 32.59 Ų | Significantly lower than the commonly cited threshold of 60-90 Ų, suggesting good potential for BBB penetration. |

| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for crossing the BBB. |

Based on these in silico predictions, this compound exhibits several characteristics that are favorable for crossing the blood-brain barrier. Its low molecular weight, moderate lipophilicity, and low polar surface area all suggest that it may be able to penetrate the CNS. However, it is important to note that these are predictions, and experimental validation would be necessary to confirm its BBB permeability.

Virtual Screening and De Novo Design Approaches

Computational techniques such as virtual screening and de novo design are powerful tools in modern drug discovery for identifying and optimizing novel bioactive compounds.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score potential ligands. The pyrrolidine scaffold present in this compound is a versatile and privileged structure in medicinal chemistry, appearing in numerous biologically active compounds nih.gov. As such, derivatives of this compound could be included in virtual screening libraries to explore their potential against a wide range of biological targets.

De novo design , on the other hand, involves the computational generation of novel molecular structures with desired properties. These algorithms build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, optimizing for favorable interactions. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point or fragment for de novo design. The propargyl group offers a reactive handle for further chemical modification, allowing for the exploration of a diverse chemical space around the core pyrrolidine scaffold. Computational studies on other pyrrolidine derivatives have demonstrated the utility of these approaches in designing novel inhibitors for various therapeutic targets nih.govnih.gov.

Advanced Analytical Methodologies for Research Purity and Stereochemical Characterization

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (e.e.), a critical measure of a chiral compound's purity. heraldopenaccess.uswikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose. mdpi.comchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a compound like (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine, a polar molecule containing a hydroxyl group and a secondary amine within a pyrrolidine (B122466) ring, both chiral HPLC and GC can be applied, though HPLC is often preferred for its versatility with polar compounds. In GC, derivatization of the hydroxyl and amine groups may be necessary to increase volatility and improve peak shape.

Key aspects of chiral chromatographic analysis include:

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving enantiomeric separation. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective in HPLC. For GC, cyclodextrin-based phases are commonly used. gcms.cz

Mobile Phase Optimization (HPLC): The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and additives, is optimized to achieve baseline separation of the enantiomers.

Detection: A standard UV detector is typically sufficient for HPLC analysis if the molecule possesses a chromophore. For GC, a flame ionization detector (FID) is commonly used.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100

While specific experimental data for this compound is not widely published, a typical chiral HPLC analysis would yield data similar to that presented in the hypothetical table below.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Calculated Enantiomeric Excess (e.e.) | > 99% |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Synthetic Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the elemental composition of a molecule. It provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the determination of the molecular formula. This is crucial for confirming the identity of the target compound, this compound, and its synthetic intermediates.

HRMS can be coupled with various ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to generate ions in the gas phase. nih.gov For a molecule like this compound, ESI is a suitable soft ionization method that would likely produce a prominent protonated molecule [M+H]⁺.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural information, confirming the connectivity of the atoms within the molecule. For instance, the fragmentation of the [M+H]⁺ ion of this compound would be expected to show losses of characteristic fragments, such as the propargyl group or water from the hydroxyl group.

A hypothetical HRMS data set for the target compound is presented below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO |

| Calculated Monoisotopic Mass [M+H]⁺ | 126.0919 u |

| Measured m/z [M+H]⁺ | 126.0915 u |

| Mass Accuracy | -3.2 ppm |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Key MS/MS Fragments (m/z) | [M+H - H₂O]⁺, [M+H - C₃H₃]⁺ |

Multi-dimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. researchgate.net For a chiral molecule like this compound, multi-dimensional NMR techniques are essential for assigning the signals of all protons and carbons and for confirming the relative stereochemistry.

Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei. However, for a complete assignment, two-dimensional techniques are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry. For a pyrrolidine ring, NOESY can help to establish the cis or trans relationship of substituents.

| Nucleus | Technique | Observed Correlations/Information |

|---|---|---|

| ¹H | 1D NMR | Chemical shifts and coupling constants for all protons. |

| ¹³C | 1D NMR | Chemical shifts for all carbon atoms. |

| ¹H-¹H | COSY | Correlations between adjacent protons on the pyrrolidine ring and the propargyl group. |

| ¹H-¹³C | HSQC | Direct correlation of each proton to its attached carbon. |

| ¹H-¹³C | HMBC | Long-range correlations confirming the N-propargyl linkage and the position of the hydroxyl group. |

| ¹H-¹H | NOESY | Through-space correlations confirming the relative stereochemistry of the hydroxyl group with respect to the pyrrolidine ring protons. |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation (where applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netthieme-connect.de This technique provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms. For the determination of absolute stereochemistry, the analysis of anomalous dispersion effects is required, which is most effective when a heavier atom is present in the molecule or its salt form. soton.ac.uk

The applicability of X-ray crystallography is contingent upon the ability to grow a single crystal of suitable quality. For a relatively small and potentially non-crystalline compound like this compound, obtaining such a crystal can be challenging. If the parent compound does not crystallize well, it is common practice to form a derivative with a molecule that promotes crystallization, such as a salt with a chiral acid or a co-crystal.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. If a suitable crystal were obtained, the crystallographic data would provide the definitive proof of its R-configuration. The table below illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution (Å) | e.g., 0.8 Å |

| Flack Parameter | Value close to 0 for the correct enantiomer |

| Absolute Configuration | Confirmed as (R) |

Future Directions and Emerging Research Avenues for R 3 Hydroxy 1 Prop 2 Ynyl Pyrrolidine

Development of Sustainable Synthetic Routes and Methodologies

The pursuit of green chemistry is a paramount objective in modern pharmaceutical research and development. Future efforts will likely focus on creating more sustainable and efficient methods for synthesizing (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine.

Biocatalysis: A promising avenue is the use of enzymes to construct the chiral pyrrolidine (B122466) core. Directed evolution of enzymes like cytochrome P411 has been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgcaltech.edunih.govnih.gov This biocatalytic approach offers a green alternative to traditional chemical synthesis, avoiding harsh reagents and protecting groups.

Flow Chemistry: For the introduction of the propargyl group, continuous flow processes present a safer and more efficient alternative to batch synthesis. nih.gov Flow chemistry allows for precise control over reaction parameters, minimizes the handling of potentially hazardous intermediates, and facilitates scalable, on-demand production of propargylic amines. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of pyrrolidine derivatives, increasing synthetic efficiency and supporting the principles of green chemistry. nih.gov

These methodologies could be integrated to develop a streamlined, sustainable, and scalable synthesis of this compound, making it more accessible for extensive research.

| Methodology | Potential Advantages for Synthesizing this compound |

| Biocatalysis | High enantioselectivity for the (R)-3-hydroxy stereocenter, mild reaction conditions, reduced waste. acs.orgnih.gov |

| Flow Chemistry | Safe handling of reagents, improved reaction control, ease of scalability for the N-propargylation step. nih.gov |

| MAOS | Accelerated reaction times, increased yields, energy efficiency. nih.gov |

Exploration of New Biological Targets and Disease Areas in Preclinical Research

The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. researchgate.netnih.gov Future preclinical research will aim to uncover its therapeutic potential across different disease areas.

Neurodegenerative Diseases: Propargylamines are known to exhibit neuroprotective effects, partly through their anti-apoptotic properties. nih.govrasagiline.com Compounds like selegiline and rasagiline, which contain a propargyl group, are used in the management of Parkinson's disease. rasagiline.comresearchgate.net Preclinical studies could investigate whether this compound can protect neurons from degeneration in models of Alzheimer's disease, Parkinson's disease, or ischemic stroke. nih.gov

Oncology: Pyrrolidine derivatives have been explored as potential anticancer agents, targeting pathways involved in cancer metastasis and cell proliferation. mdpi.comresearchgate.netnih.gov For instance, some derivatives act as antagonists for the CXCR4 receptor, which is implicated in tumor progression. nih.gov The potential of this compound as an anticancer agent warrants investigation in various cancer cell lines and animal models.

Inflammatory and Metabolic Diseases: Polyhydroxylated pyrrolidines have shown potential as inhibitors of enzymes involved in metabolic disorders like diabetes. nih.gov Furthermore, other pyrrolidine derivatives have been investigated for their anti-inflammatory properties by targeting enzymes such as autotaxin (ATX). nih.gov The structure of this compound makes it a candidate for screening against targets involved in these multifactorial diseases.

| Disease Area | Potential Biological Rationale | Example Targets |

| Neurodegenerative Diseases | The propargylamine moiety is associated with anti-apoptotic and neuroprotective activities. nih.govrasagiline.com | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Monoamine Oxidase B (MAO-B). nih.govrasagiline.com |

| Oncology | Pyrrolidine scaffolds are present in compounds targeting cancer cell growth and metastasis. researchgate.netnih.gov | CXCR4, EGFR, Topoisomerase. researchgate.netnih.gov |

| Inflammatory/Metabolic Diseases | Pyrrolidine derivatives have shown inhibitory activity against enzymes implicated in inflammation and diabetes. nih.gov | Autotaxin (ATX), α-glucosidase, Aldose reductase (ALR2). nih.gov |

Integration into Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach relies on screening libraries of small, low-complexity molecules ("fragments") that can be grown or linked to develop potent drug candidates. chemdiv.comacs.org

This compound is an ideal candidate for inclusion in FBDD libraries due to its favorable properties:

Three-Dimensionality: There is a growing demand for fragments with greater three-dimensional (3D) character to better explore the complex shapes of biological targets. chemdiv.comstanford.eduvu.nl The non-planar, saturated pyrrolidine ring provides excellent 3D diversity compared to the flat aromatic rings that dominate many fragment libraries. nih.govnih.govresearchgate.net

Optimal Physicochemical Properties: The compound has a low molecular weight and contains hydrogen bond donors and acceptors, consistent with the "Rule of Three" often applied in fragment design. nih.govstanford.edu

Growth Vectors: The propargyl and hydroxyl groups serve as well-defined vectors for chemical elaboration, allowing for the systematic growth of the fragment once a binding interaction is identified. nih.gov

Future research will involve synthesizing libraries of pyrrolidine-based fragments, including this compound, and screening them against a wide range of therapeutic targets. nih.gov

Applications in Chemical Biology as Molecular Probes and Tool Compounds

The N-propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgmerckmillipore.com This bioorthogonal reaction is highly specific and can be performed in complex biological environments, even in living cells, without interfering with native biochemical processes. nih.govlumiprobe.com

This feature enables this compound to be used as a versatile molecular probe or tool compound:

Activity-Based Protein Profiling (ABPP): The compound can be used to identify novel protein targets. In an ABPP experiment, the molecule could bind to a protein, and the propargyl group would then be used to "click" on a reporter tag (e.g., a fluorophore or biotin) for visualization and identification of the target protein. acs.org

Target Engagement Studies: By attaching a fluorescent dye via click chemistry, researchers can visualize the localization of the compound within cells and confirm its engagement with a specific target. rsc.org

Imaging and Labeling: The propargyl group allows for the labeling of biomolecules in vivo. nih.gov If this compound is found to bind to a specific biological molecule, its propargyl handle can be used for subsequent fluorescent labeling to track the molecule's dynamics and localization. acs.org

The development of this compound as a chemical probe could significantly accelerate the understanding of its mechanism of action and the identification of new therapeutic targets.

Design of Next-Generation Pyrrolidine Scaffolds with Enhanced Research Properties

Building on the foundation of this compound, future research will focus on designing next-generation scaffolds with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will be crucial. For example, the stereochemistry of the hydroxyl group is known to be critical for biological activity. nih.gov Studies have shown that substituting at the 3-position of the pyrrolidine ring can significantly impact target binding and functional activity. acs.orgnih.govresearchgate.net SAR studies will explore how modifications to the pyrrolidine ring and the propargyl group affect biological outcomes.

Scaffold Hopping: This strategy involves replacing the central pyrrolidine core with other bioisosteric rings to discover novel chemical entities with potentially improved properties, such as enhanced solubility or metabolic stability, while retaining the key binding interactions. nih.govdundee.ac.ukuniroma1.itpharmablock.com

Bioisosteric Replacement: The hydroxyl and propargyl groups can be replaced with other functional groups to fine-tune the molecule's physicochemical properties. For instance, replacing the hydroxyl group with an amino or fluoro group could alter its hydrogen bonding capacity and membrane permeability.

These advanced medicinal chemistry strategies will enable the evolution of this compound from a simple building block into a sophisticated lead compound for drug discovery programs.

Q & A

Q. What are the standard synthetic routes for (R)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the pyrrolidine ring. Key steps include:

- Nucleophilic Substitution : Alkylation of pyrrolidine derivatives using propargyl bromide under basic conditions (e.g., NaH in THF at 0°C) to introduce the prop-2-ynyl group .

- Hydroxylation : Stereoselective oxidation at the 3-position using oxidizing agents like Dess–Martin periodinane or OsO₄ to achieve the (R)-configuration .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic hydrolysis (e.g., HCl in THF) .

Optimization involves adjusting solvent polarity (e.g., dioxane for cross-coupling) and catalyst loading (e.g., Pd(PPh₃)₄ for alkynylation) to improve yields .

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, ensuring proper handling of twinned or high-resolution data .

- Optical Rotation : Compare measured specific rotation with literature values for the (R)-enantiomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons adjacent to the hydroxyl group (δ ~3.5–4.0 ppm) and alkynyl protons (δ ~2.0–2.5 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between the pyrrolidine ring and substituents .

- FT-IR : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) groups .

Q. How can researchers mitigate side reactions during functionalization of the pyrrolidine ring?

Methodological Answer:

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed vials with molecular sieves to prevent hydrolysis of the hydroxyl group .

- Light Sensitivity : Protect from UV light to avoid degradation of the alkyne moiety .

- Temperature : Long-term storage at –20°C in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and stereoselectivity for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for hydroxylation or cross-coupling reactions, predicting regioselectivity and enantiomeric outcomes .

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, prioritizing synthesis of high-scoring candidates .

Q. What strategies resolve contradictions in crystallographic data for structurally similar pyrrolidine derivatives?

Methodological Answer:

- Twinning Analysis : Use SHELXL to refine twinned crystals, applying HKLF5 format for data integration .

- Disorder Modeling : Partition occupancies for overlapping atoms (e.g., propynyl groups) using PART instructions in SHELX .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can researchers design enantioselective syntheses of this compound derivatives for medicinal chemistry applications?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP with Ru or Rh) during hydrogenation or cross-coupling to induce enantioselectivity .

- Biocatalysis : Use ketoreductases or lipases for kinetic resolution of racemic mixtures .

- Dynamic Kinetic Resolution : Combine Pd catalysts with chiral bases to racemize intermediates during coupling .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to optimize exothermic steps (e.g., oxidation) and reduce side reactions .

- DoE (Design of Experiments) : Use Minitab or JMP to statistically optimize variables (temperature, catalyst loading) across steps .

- In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progress and terminate under side-product formation .

Q. How can researchers evaluate the bioactivity of derivatives while minimizing cytotoxicity?

Methodological Answer:

- SAR Studies : Systematically modify substituents (e.g., alkynyl chain length, hydroxyl protection) and test against target enzymes .

- High-Throughput Screening : Use fluorescence-based assays (e.g., FRET for protease inhibition) to identify hits with IC₅₀ < 10 µM .

- Cytotoxicity Profiling : Validate selectivity via MTT assays on healthy cell lines (e.g., HEK293) before advancing to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.